4'-Chloro-3-fluoro-4-methoxy-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Chloro-3-fluoro-4-methoxy-1,1’-biphenyl is an organic compound belonging to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. This specific compound is characterized by the presence of chloro, fluoro, and methoxy substituents on the biphenyl structure, which can significantly influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-3-fluoro-4-methoxy-1,1’-biphenyl can be achieved through various methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base.
Friedel-Crafts Acylation: This method involves the acylation of a benzene ring using an acyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of 4’-Chloro-3-fluoro-4-methoxy-1,1’-biphenyl may involve large-scale application of the Suzuki-Miyaura coupling due to its efficiency and mild reaction conditions. The process can be optimized for high yield and purity by controlling reaction parameters such as temperature, solvent, and catalyst concentration .
Types of Reactions:
Electrophilic Substitution: The biphenyl structure allows for electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the benzene rings.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Nucleophilic Substitution: The presence of halogen substituents (chloro and fluoro) makes the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.
Major Products:
Oxidation Products: Oxidation can lead to the formation of quinones and other oxygenated derivatives.
Reduction Products: Reduction can yield dehalogenated or hydrogenated biphenyl derivatives.
Substitution Products: Substitution reactions can produce a variety of functionalized biphenyl compounds.
Wissenschaftliche Forschungsanwendungen
4’-Chloro-3-fluoro-4-methoxy-1,1’-biphenyl has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 4’-Chloro-3-fluoro-4-methoxy-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The presence of chloro, fluoro, and methoxy groups can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
- 4-Chloro-4’-methoxy-1,1’-biphenyl
- 4-Fluoro-4’-methoxy-1,1’-biphenyl
- 4-Chloro-3-fluoro-1,1’-biphenyl
Comparison: 4’-Chloro-3-fluoro-4-methoxy-1,1’-biphenyl is unique due to the specific combination of chloro, fluoro, and methoxy substituents, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications .
Eigenschaften
CAS-Nummer |
1032507-29-1 |
---|---|
Molekularformel |
C13H10ClFO |
Molekulargewicht |
236.67 g/mol |
IUPAC-Name |
4-(4-chlorophenyl)-2-fluoro-1-methoxybenzene |
InChI |
InChI=1S/C13H10ClFO/c1-16-13-7-4-10(8-12(13)15)9-2-5-11(14)6-3-9/h2-8H,1H3 |
InChI-Schlüssel |
YYIMTCNUSNGROV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=CC=C(C=C2)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.